(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride

Chiral sulfonamide synthesis Enantioselective drug discovery Gliclazide intermediate

(3AR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride is a chiral, bicyclic sulfonyl chloride building block bearing two defined stereocenters (3aR,6aS) on a conformationally restricted octahydrocyclopenta[c]pyrrole scaffold. With a molecular formula of C7H12ClNO2S and a molecular weight of 209.69 Da, the compound is supplied at ≥98% purity (HPLC) and serves as a key electrophilic intermediate for the installation of the hexahydrocyclopenta[c]pyrrole sulfonamide motif into drug candidates, notably the antidiabetic agent gliclazide and CNS-targeted GlyT1 and triple reuptake inhibitor programs.

Molecular Formula C7H12ClNO2S
Molecular Weight 209.69
CAS No. 2137143-70-3
Cat. No. B2991249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride
CAS2137143-70-3
Molecular FormulaC7H12ClNO2S
Molecular Weight209.69
Structural Identifiers
SMILESC1CC2CN(CC2C1)S(=O)(=O)Cl
InChIInChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+
InChIKeyBPDBKOSVJIPTSV-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3AR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl Chloride (CAS 2137143-70-3) Is a Strategic Procurement Choice for Chiral Sulfonamide Synthesis


(3AR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride is a chiral, bicyclic sulfonyl chloride building block bearing two defined stereocenters (3aR,6aS) on a conformationally restricted octahydrocyclopenta[c]pyrrole scaffold . With a molecular formula of C7H12ClNO2S and a molecular weight of 209.69 Da, the compound is supplied at ≥98% purity (HPLC) and serves as a key electrophilic intermediate for the installation of the hexahydrocyclopenta[c]pyrrole sulfonamide motif into drug candidates, notably the antidiabetic agent gliclazide and CNS-targeted GlyT1 and triple reuptake inhibitor programs [1][2].

Generic Substitution Risks When Sourcing (3AR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl Chloride


Replacing this compound with a racemic mixture, a diastereomer, or a simpler monocyclic sulfonyl chloride (e.g., pyrrolidine-1-sulfonyl chloride) introduces uncontrolled variables that can derail synthetic campaigns. The (3aR,6aS) absolute configuration is essential for the biological activity of downstream sulfonamides—gliclazide itself bears this exact stereochemistry and its enantiomer is classified as an impurity . Additionally, the bicyclic scaffold imposes conformational restriction that monocyclic analogs lack; SAR studies on octahydrocyclopenta[c]pyrrole-based GlyT1 inhibitors revealed that subtle changes to the ring system ablate nanomolar potency [1]. Using a generic sulfonyl chloride with different steric bulk, LogP, or leaving-group reactivity can also alter reaction kinetics, yield, and impurity profiles in multi-step syntheses .

Quantitative Differentiation Evidence for (3AR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl Chloride Against Closest Analogs


Enantiomeric Purity vs. Racemic Mixture: Absolute Stereochemistry Secures Downstream Biological Activity

The target compound is supplied as the single enantiomer (3aR,6aS) at ≥98% purity . In contrast, the racemic mixture or the (3aS,6aR) enantiomer would deliver the wrong stereochemistry for gliclazide synthesis, where the (3aS,6aR) isomer is explicitly designated as an impurity . Gliclazide itself blocks pancreatic β-cell KATP channels with an IC50 of 184 nM [1]; stereochemical inversion would be expected to alter this potency substantially based on general principles of chiral drug–target interactions.

Chiral sulfonamide synthesis Enantioselective drug discovery Gliclazide intermediate

Thermal Stability and Handling: Higher Boiling Point vs. Pyrrolidine-1-sulfonyl Chloride

The predicted boiling point of the target compound is 312.3 ± 9.0 °C at 760 mmHg , which is 54.8 °C higher than pyrrolidine-1-sulfonyl chloride (257.5 ± 7.0 °C) and 38.1 °C higher than piperidine-1-sulfonyl chloride (274.2 ± 7.0 °C) . The corresponding flash point is 142.7 ± 18.7 °C, compared with 109.5 ± 18.2 °C and 119.6 ± 18.2 °C for the pyrrolidine and piperidine analogs, respectively.

Process chemistry Thermal stability Large-scale sulfonylation

Hydrophilicity Advantage: Lower LogP vs. Piperidine and Pyrrolidine Sulfonyl Chlorides

The target compound has a predicted LogP of 1.21 , which is substantially lower than pyrrolidine-1-sulfonyl chloride (LogP 1.58) and piperidine-1-sulfonyl chloride (LogP 1.97) . This increased polarity may facilitate aqueous workup and improve the solubility profile of early-stage sulfonamide intermediates in polar reaction media.

Physicochemical profiling Solubility optimization Drug-likeness

Conformational Restriction Drives Nanomolar Potency: Octahydrocyclopenta[c]pyrrole Scaffold vs. Monocyclic Analogs in GlyT1 Inhibition

A series of octahydrocyclopenta[c]pyrrole-derived sulfonamides was profiled as GlyT1 inhibitors. The most potent analogs achieved IC50 values in the low nanomolar range (1–3 nM) in human GlyT1 uptake assays [1]. By comparison, simpler pyrrolidine- or piperidine-based sulfonamide series required additional substituent optimization to approach comparable potency, highlighting the intrinsic advantage of the conformationally locked bicyclic scaffold for pre-organizing the sulfonamide pharmacophore [2].

GlyT1 inhibitor Conformational restriction CNS drug discovery

Triple Reuptake Inhibitor Potency: Cyclopenta[c]pyrrole Sulfonamide Series Delivers Balanced Nanomolar IC50 Values at SERT, NET, and DAT

The octahydrocyclopenta[c]pyrrole scaffold was elaborated into a series of triple reuptake inhibitors (TRIs) targeting SERT, NET, and DAT. Optimized compound 22a achieved IC50 values of 20 nM (SERT), 109 nM (NET), and 430 nM (DAT), while compound 23a reached 29, 85, and 168 nM, respectively [1]. These compounds demonstrated in vivo efficacy in the mouse tail suspension test at 10–30 mg/kg p.o. and showed high brain penetration. This pharmacological validation underscores the value of the cyclopenta[c]pyrrole sulfonamide motif for CNS programs requiring balanced polypharmacology.

Triple reuptake inhibitor Antidepressant discovery Monoamine transporter

Direct Synthetic Utility: Validated Intermediate in Gliclazide Production with 60% Overall Yield

The hexahydrocyclopenta[c]pyrrole-2-sulfonyl chloride motif is a direct precursor to the sulfonylurea drug gliclazide. An optimized multi-step route starting from N-aminocyclopentane-1,2-dicarboximide and incorporating a sulfonylation step achieved a 60% overall yield of gliclazide [1]. Gliclazide, bearing the exact (3aR,6aS) stereochemistry, inhibits pancreatic KATP channels with an IC50 of 184 nM [2] and is a marketed second-generation antidiabetic agent. A diastereomerically incorrect sulfonyl chloride would lead to an impurity that must be controlled to ICH limits .

Gliclazide synthesis Process chemistry Sulfonylurea API

Highest-Impact Application Scenarios for (3AR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl Chloride Based on Quantitative Evidence


Chiral Sulfonamide Library Synthesis for CNS Transporter Targets

The compound is the reagent of choice for generating focused libraries of enantiomerically pure octahydrocyclopenta[c]pyrrole sulfonamides targeting GlyT1, SERT, NET, and DAT. Published SAR demonstrates that sulfonamides built from this scaffold achieve nanomolar IC50 values (1–3 nM at GlyT1; 20–29 nM at SERT) with in vivo CNS activity [1][2]. Researchers should procure the single (3aR,6aS) enantiomer to ensure stereochemical consistency across library members.

Generic Gliclazide API Process Development and Impurity Control

As the electrophilic partner in the key sulfonylation step of gliclazide synthesis, this compound enables construction of the API with the correct absolute stereochemistry . Procurement of the (3aR,6aS)-configured reagent eliminates formation of the (3aS,6aR) epimeric impurity, reducing downstream purification burden and facilitating ICH Q3A compliance. The published 60% overall yield provides a benchmark for process optimization [3].

Physicochemical Optimization of Preclinical Candidates via Scaffold-Driven LogP Modulation

With a LogP of 1.21, the target compound installs a more polar sulfonamide moiety than monocyclic alternatives (pyrrolidine LogP 1.58; piperidine LogP 1.97) . Medicinal chemists seeking to reduce the lipophilicity of lead series can exploit this property to improve aqueous solubility and mitigate CYP/hERG liabilities—concerns that were explicitly noted during optimization of the cyclopenta[c]pyrrole triple reuptake inhibitor series [4].

High-Temperature Process Chemistry Requiring Thermally Stable Sulfonylating Agents

The predicted boiling point of 312.3 °C and flash point of 142.7 °C exceed those of pyrrolidine-1-sulfonyl chloride (257.5 °C / 109.5 °C) and piperidine-1-sulfonyl chloride (274.2 °C / 119.6 °C) . Process chemists executing sulfonylation reactions at elevated temperatures or under reduced-pressure distillation may realize improved safety margins and lower evaporative loss by selecting this higher-boiling reagent.

Quote Request

Request a Quote for (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.